Bz-DTPA (hydrochloride)

Description

BenchChem offers high-quality Bz-DTPA (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bz-DTPA (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

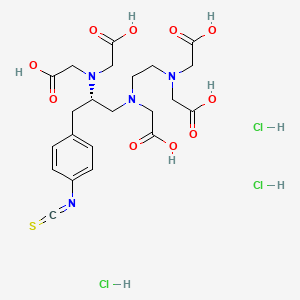

C22H31Cl3N4O10S |

|---|---|

Molecular Weight |

649.9 g/mol |

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethyl-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid;trihydrochloride |

InChI |

InChI=1S/C22H28N4O10S.3ClH/c27-18(28)9-24(5-6-25(10-19(29)30)11-20(31)32)8-17(26(12-21(33)34)13-22(35)36)7-15-1-3-16(4-2-15)23-14-37;;;/h1-4,17H,5-13H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);3*1H/t17-;;;/m0.../s1 |

InChI Key |

DZDFYEZTPUIJAP-FCQHKQNSSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S.Cl.Cl.Cl |

Canonical SMILES |

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S.Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to p-SCN-Bz-DTPA: A Core Bifunctional Chelator for Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of p-isothiocyanatobenzyl-diethylenetriaminepentaacetic acid (p-SCN-Bz-DTPA). It is intended to serve as a valuable resource for researchers and professionals involved in the development of targeted radiopharmaceuticals for diagnostic and therapeutic applications.

Introduction

p-SCN-Bz-DTPA is a widely utilized bifunctional chelator that plays a crucial role in the field of nuclear medicine. Its structure incorporates two key functional components: a diethylenetriaminepentaacetic acid (DTPA) moiety, which serves as a highly efficient chelating agent for a variety of radiometals, and a chemically reactive p-isothiocyanatobenzyl group, which allows for covalent conjugation to biomolecules.

The isothiocyanate group (-N=C=S) readily reacts with primary amine groups on proteins, such as the ε-amino group of lysine residues, to form a stable thiourea linkage. This property enables the firm attachment of the DTPA chelator to targeting vectors like monoclonal antibodies, peptides, and other proteins. Once conjugated, the DTPA moiety can be radiolabeled with a suitable radionuclide for applications in single-photon emission computed tomography (SPECT), positron emission tomography (PET), or targeted radiotherapy.

Chemical Structure and Properties

The chemical structure of p-SCN-Bz-DTPA is fundamental to its function as a bifunctional chelator. The DTPA portion provides a polydentate ligand that can form stable complexes with a range of trivalent metal ions, while the isothiocyanate group provides a specific point of attachment to biomolecules.

Table 1: Physicochemical Properties of p-SCN-Bz-DTPA

| Property | Value | Reference |

| Chemical Name | 2-[[2-[bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid | PubChem |

| Synonyms | 1-(p-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid, CITC-DTPA | PubChem |

| CAS Number | 121806-83-5 | PubChem |

| Molecular Formula | C₂₂H₂₈N₄O₁₀S | PubChem |

| Molecular Weight | 540.5 g/mol | PubChem |

| Appearance | White to off-white solid | (General knowledge) |

| Solubility | Soluble in aqueous buffers at pH > 7, DMSO | (General knowledge) |

Table 2: Stability Constants of Metal-DTPA Complexes

| Metal Ion | Log K |

| In³⁺ | 29.0 |

| Y³⁺ | 22.0 |

| Lu³⁺ | 22.4 |

| Ga³⁺ | 23.0 |

| Bi³⁺ | 29.7 |

| Cu²⁺ | 21.0 |

| Pb²⁺ | 18.8 |

| Zn²⁺ | 18.3 |

Note: Stability constants can vary with experimental conditions (pH, temperature, ionic strength). The values presented are representative.

Experimental Protocols

Synthesis of p-SCN-Bz-DTPA

The synthesis of p-SCN-Bz-DTPA is a multi-step process that is typically performed by specialized chemical suppliers. A general synthetic workflow is outlined below.

Caption: General workflow for the synthesis of p-SCN-Bz-DTPA.

Methodology:

-

Synthesis of the Nitro Intermediate: The synthesis typically begins with the alkylation of DTPA with a p-nitrobenzyl halide to form p-NO₂-Bz-DTPA.

-

Reduction to the Amine: The nitro group of p-NO₂-Bz-DTPA is then reduced to a primary amine (p-NH₂-Bz-DTPA) using a reducing agent such as hydrogen gas with a palladium catalyst.

-

Formation of the Isothiocyanate: The resulting amino group is converted to the isothiocyanate group by reacting it with thiophosgene or a thiophosgene equivalent. This step must be performed with caution due to the toxicity of the reagents.

-

Purification: The final product, p-SCN-Bz-DTPA, is purified to a high degree using techniques such as high-performance liquid chromatography (HPLC). Characterization is performed using methods like mass spectrometry and NMR to confirm the structure and purity.

Conjugation of p-SCN-Bz-DTPA to a Monoclonal Antibody

The following protocol describes a general method for conjugating p-SCN-Bz-DTPA to a monoclonal antibody (mAb). Optimization of the molar ratio of chelator to antibody may be required for different antibodies.

Caption: Workflow for conjugating p-SCN-Bz-DTPA to an antibody.

Methodology:

-

Antibody Preparation: The antibody is buffer-exchanged into a suitable conjugation buffer, typically a carbonate or borate buffer at pH 8.5-9.5, to ensure the primary amine groups are deprotonated and reactive. The antibody concentration is adjusted to a working range (e.g., 5-10 mg/mL).

-

Chelator Preparation: A stock solution of p-SCN-Bz-DTPA is prepared in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: The p-SCN-Bz-DTPA solution is added to the antibody solution with gentle mixing. The reaction is typically incubated for 1-4 hours at room temperature or overnight at 4°C. The molar ratio of p-SCN-Bz-DTPA to antibody is a critical parameter that needs to be optimized to achieve the desired degree of labeling without compromising the antibody's immunoreactivity.

-

Purification: The resulting immunoconjugate (DTPA-mAb) is purified from unconjugated chelator and other small molecules using size-exclusion chromatography (e.g., a PD-10 desalting column).

-

Characterization: The purified DTPA-mAb conjugate is characterized to determine the average number of DTPA molecules conjugated per antibody molecule. This can be achieved using various methods, including spectrophotometric assays or mass spectrometry. The immunoreactivity of the conjugate should also be assessed.

Radiolabeling of DTPA-Antibody Conjugates

The following are general protocols for radiolabeling DTPA-conjugated antibodies with common therapeutic and diagnostic radionuclides.

Caption: General workflow for radiolabeling DTPA-antibody conjugates.

3.3.1. Radiolabeling with Indium-111 (¹¹¹In)

-

Reaction Setup: The DTPA-mAb conjugate is diluted in a metal-free acetate buffer (pH 5.0-6.0).

-

Radiolabeling: ¹¹¹InCl₃ is added to the conjugate solution.

-

Incubation: The reaction mixture is incubated at room temperature for 30-60 minutes.

-

Quenching: The reaction can be quenched by adding a small amount of a solution of DTPA or EDTA to complex any unbound ¹¹¹In.

-

Quality Control: The radiolabeling efficiency and radiochemical purity are determined using instant thin-layer chromatography (ITLC) or HPLC.

3.3.2. Radiolabeling with Yttrium-90 (⁹⁰Y)

-

Reaction Setup: The DTPA-mAb conjugate is prepared in a metal-free acetate or ammonium acetate buffer (pH 5.5-6.5).

-

Radiolabeling: ⁹⁰YCl₃ is added to the conjugate solution.

-

Incubation: The mixture is incubated at 37-40°C for 30-60 minutes.

-

Quenching: A quenching solution of DTPA is added to chelate any free ⁹⁰Y.

-

Quality Control: The radiochemical purity is assessed by ITLC.

3.3.3. Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

-

Reaction Setup: The DTPA-mAb conjugate is in a metal-free acetate or gentisate buffer (pH 5.0-5.5).

-

Radiolabeling: ¹⁷⁷LuCl₃ is added to the conjugate.

-

Incubation: The reaction is incubated at 37-40°C for 60 minutes.

-

Quenching: The reaction is stopped by the addition of a DTPA or EDTA solution.

-

Quality Control: Radiochemical purity is determined using ITLC or HPLC.

Applications in Targeted Radionuclide Therapy and Imaging

The ability to conjugate p-SCN-Bz-DTPA to targeting biomolecules has led to its widespread use in the development of radiopharmaceuticals for oncology and other diseases.

Caption: Logical relationship in targeted radioimmunotherapy.

By selecting an antibody that specifically targets a tumor-associated antigen, the conjugated radionuclide can be delivered with high precision to the tumor site, minimizing off-target toxicity to healthy tissues.

-

Diagnostic Imaging (SPECT/PET): When chelated with gamma-emitting (e.g., ¹¹¹In) or positron-emitting (e.g., ⁸⁶Y, ⁶⁸Ga) radionuclides, p-SCN-Bz-DTPA-conjugated antibodies can be used to visualize the location and extent of disease.

-

Targeted Radiotherapy: When complexed with beta-emitting (e.g., ⁹⁰Y, ¹⁷⁷Lu) or alpha-emitting (e.g., ²²⁵Ac, ²¹³Bi) radionuclides, these radioimmunoconjugates can deliver a cytotoxic radiation dose directly to cancer cells.

Conclusion

p-SCN-Bz-DTPA remains a cornerstone bifunctional chelator in the development of targeted radiopharmaceuticals. Its well-defined chemistry, ease of conjugation, and ability to stably chelate a variety of medically relevant radionuclides make it an invaluable tool for researchers and clinicians. This guide provides a foundational understanding of its properties and applications, serving as a practical resource for the continued development of innovative diagnostic and therapeutic agents in nuclear medicine. of its properties and applications, serving as a practical resource for the continued development of innovative diagnostic and therapeutic agents in nuclear medicine.

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl-DTPA Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of benzyl-diethylenetriaminepentaacetic acid (benzyl-DTPA) derivatives. These bifunctional chelators are pivotal in the development of targeted radiopharmaceuticals and magnetic resonance imaging (MRI) contrast agents. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of key processes to aid researchers in this field.

Introduction

Diethylenetriaminepentaacetic acid (DTPA) is a powerful chelating agent capable of forming stable complexes with a wide range of metal ions. The addition of a benzyl group to the DTPA backbone creates a versatile platform for conjugation to biomolecules, such as antibodies, peptides, and nanoparticles. The benzyl group can be functionalized, most commonly with an isothiocyanate group (-NCS), which readily reacts with primary amines on targeting vectors to form stable thiourea bonds. This allows for the site-specific delivery of radiometals for imaging (e.g., Indium-111, Lutetium-177) or therapy, or paramagnetic ions (e.g., Gadolinium) for MRI. This guide will focus on the synthesis and characterization of p-isothiocyanatobenzyl-DTPA (p-SCN-Bn-DTPA), a widely used derivative.

Synthesis of p-Isothiocyanatobenzyl-DTPA

The synthesis of p-SCN-Bn-DTPA is a multi-step process that begins with the preparation of DTPA bisanhydride, followed by the coupling of a substituted benzylamine, and subsequent functional group transformations.

Overall Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of p-SCN-Bn-DTPA.

Experimental Protocols

Step 1: Synthesis of DTPA Bisanhydride

DTPA bisanhydride is a key intermediate that facilitates the mono-acylation of the benzylamine derivative.

-

Materials: Diethylenetriaminepentaacetic acid (DTPA), acetic anhydride, pyridine.

-

Procedure:

-

Suspend DTPA in a mixture of pyridine and acetic anhydride.

-

Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). A typical temperature range is 65-80°C.

-

Continue heating for several hours until the DTPA has completely dissolved and the reaction is complete, which can be monitored by the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and then to 0°C to induce precipitation of the DTPA bisanhydride.

-

Collect the white solid by filtration, wash with cold, dry solvent (e.g., diethyl ether), and dry under vacuum.

-

Step 2: Synthesis of p-Nitrobenzyl-DTPA

-

Materials: DTPA bisanhydride, p-nitrobenzylamine hydrochloride, a non-protic polar solvent (e.g., dimethylformamide - DMF), and a base (e.g., triethylamine - TEA).

-

Procedure:

-

Dissolve p-nitrobenzylamine hydrochloride and triethylamine in DMF.

-

Add a solution of DTPA bisanhydride in DMF dropwise to the p-nitrobenzylamine solution at room temperature with vigorous stirring.

-

Allow the reaction to proceed for several hours at room temperature.

-

The product can be precipitated by the addition of a non-polar solvent and collected by filtration.

-

Step 3: Reduction of p-Nitrobenzyl-DTPA to p-Aminobenzyl-DTPA

The nitro group is reduced to a primary amine, which is a precursor to the isothiocyanate.

-

Materials: p-Nitrobenzyl-DTPA, Palladium on carbon (Pd/C) catalyst (5-10%), a solvent (e.g., water or ethanol/water mixture), and a hydrogen source (e.g., hydrogen gas).

-

Procedure:

-

Dissolve p-Nitrobenzyl-DTPA in the chosen solvent.

-

Add the Pd/C catalyst to the solution.

-

Place the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by the cessation of hydrogen uptake.

-

Once the reaction is complete, filter the mixture through celite to remove the catalyst.

-

Evaporate the solvent to yield p-aminobenzyl-DTPA.

-

Step 4: Conversion to p-Isothiocyanatobenzyl-DTPA

The final step is the conversion of the amine to the reactive isothiocyanate group.

-

Materials: p-Aminobenzyl-DTPA, thiophosgene, a chlorinated solvent (e.g., chloroform or dichloromethane), and an aqueous bicarbonate solution.

-

Procedure:

-

Dissolve p-aminobenzyl-DTPA in water and adjust the pH to be slightly basic.

-

In a separate flask, dissolve thiophosgene in a chlorinated solvent.

-

Add the aqueous solution of p-aminobenzyl-DTPA to the thiophosgene solution and stir vigorously at room temperature for a few hours. The reaction is typically a two-phase system.

-

After the reaction is complete, separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, p-SCN-Bn-DTPA.

-

Purification and Characterization

Purification and rigorous characterization are essential to ensure the quality and reactivity of the final benzyl-DTPA derivative.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for purifying benzyl-DTPA derivatives to a high degree.[1][2]

-

System: A preparative reverse-phase HPLC system is typically used.

-

Column: A C18 column is a common choice.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%), is often employed.

-

Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 280 nm) is used to monitor the elution of the product.

-

Procedure:

-

Dissolve the crude p-SCN-Bn-DTPA in a minimal amount of the initial mobile phase.

-

Inject the sample onto the equilibrated HPLC column.

-

Run a linear gradient from a low to a high concentration of acetonitrile.

-

Collect fractions corresponding to the major product peak.

-

Combine the pure fractions and lyophilize to obtain the final product as a white, fluffy solid.

-

Characterization Methods

A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized benzyl-DTPA derivatives.

NMR spectroscopy is used to confirm the chemical structure of the synthesized compounds. Both proton (¹H) and carbon-¹³ (¹³C) NMR are valuable.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the benzyl ring, the methylene groups of the DTPA backbone, and the protons adjacent to the nitrogen atoms. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acids, the carbons of the benzyl ring, and the carbons of the DTPA backbone. The appearance of a signal in the range of 130-140 ppm is indicative of the isothiocyanate carbon.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aromatic (Benzyl) | 7.0 - 8.0 | 120 - 140 |

| DTPA Backbone (CH₂) | 2.5 - 4.0 | 45 - 60 |

| Carboxylic Acid (COOH) | 10.0 - 13.0 (broad) | 170 - 180 |

| Isothiocyanate (-NCS) | - | ~135 |

Table 1: Expected NMR Chemical Shift Ranges for p-SCN-Bn-DTPA

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Expected Molecular Weight: The molecular formula for p-SCN-Bn-DTPA is C₂₂H₂₈N₄O₁₀S, which corresponds to a molecular weight of approximately 540.54 g/mol .

-

Fragmentation Pattern: In electrospray ionization (ESI) mass spectrometry, the molecule is expected to show a prominent [M+H]⁺ ion. Fragmentation may involve the loss of carboxylic acid groups or cleavage of the DTPA backbone.

| Parameter | Value |

| Molecular Formula | C₂₂H₂₈N₄O₁₀S |

| Molecular Weight | 540.54 g/mol |

| Monoisotopic Mass | 540.1526 Da |

| [M+H]⁺ (Expected) | 541.1604 m/z |

Table 2: Key Mass Spectrometry Data for p-SCN-Bn-DTPA [3]

Characterization Workflow

The following diagram outlines a typical workflow for the characterization of a synthesized benzyl-DTPA derivative.

Stability of Metal-Benzyl-DTPA Complexes

The thermodynamic stability of the metal-chelator complex is crucial for in vivo applications to prevent the release of potentially toxic free metal ions. The stability is quantified by the stability constant (log K).

| Metal Ion | Chelator | log K |

| Gd³⁺ | DTPA | 22.4 |

| Gd³⁺ | Benzylamine-derivatized DTPA | 21.99[1] |

| Gd³⁺ | DTPA-monopropylamide | ~19.8 |

| Gd³⁺ | DTPA-dipropylamide | < 18 |

| In³⁺ | DTPA | 29.0 |

| Y³⁺ | DTPA | 22.1 |

| Lu³⁺ | DTPA | 22.5 |

| Cu²⁺ | DTPA | 21.5 |

| Zn²⁺ | DTPA | 18.8 |

Table 3: Representative Stability Constants (log K) of Metal-DTPA and Benzyl-DTPA Derivative Complexes [1][4]

As shown in the table, the derivatization of one of the carboxyl groups of DTPA to form a benzylamide linkage can slightly decrease the stability constant compared to the parent DTPA. However, the stability of these complexes is generally sufficient for in vivo applications.

Conclusion

The synthesis and characterization of benzyl-DTPA derivatives are well-established processes that provide a robust platform for the development of targeted diagnostic and therapeutic agents. The detailed protocols and characterization data presented in this guide are intended to provide researchers with the necessary information to successfully produce and validate these important bifunctional chelators. Careful attention to purification and thorough characterization are paramount to ensuring the performance and safety of the final bioconjugates.

References

- 1. Evaluation of the stability and animal biodistribution of gadolinium (III) benzylamine-derivatized diethylenetriaminepentaacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies (Journal Article) | OSTI.GOV [osti.gov]

- 3. p-SCN-Benzyl-dtpa | C22H28N4O10S | CID 10143607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orbi.umons.ac.be [orbi.umons.ac.be]

The Role of p-SCN-Bz-DTPA as a Bifunctional Chelator in Radiopharmacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of radiopharmacy, the development of stable and effective radiopharmaceuticals is paramount for both diagnostic imaging and targeted radionuclide therapy. A critical component in the design of many of these agents is the bifunctional chelator (BFC), a molecule that serves a dual purpose: it strongly binds a radiometal and provides a reactive group for covalent attachment to a targeting biomolecule, such as a monoclonal antibody or a peptide.[1][2] Among the various BFCs developed, p-SCN-Bz-DTPA (1-(p-isothiocyanatobenzyl)diethylenetriaminepentaacetic acid) has emerged as a widely utilized and versatile chelator. This technical guide provides an in-depth exploration of the core principles and applications of p-SCN-Bz-DTPA in radiopharmacy, with a focus on its chemical properties, conjugation methodologies, radiolabeling techniques, and its role in the development of targeted radiopharmaceutical agents.

Core Concepts: The Chemistry of p-SCN-Bz-DTPA

p-SCN-Bz-DTPA is a derivative of diethylenetriaminepentaacetic acid (DTPA), an acyclic polyaminocarboxylic acid chelator.[3] The key features of its structure are:

-

DTPA Backbone: The DTPA moiety contains eight donor atoms (three nitrogens and five carboxyl oxygens) that can coordinate with a metallic radionuclide, forming a stable complex.[3]

-

Benzyl Group: A benzyl group provides a rigid spacer between the chelating agent and the biomolecule, which can help to minimize steric hindrance and preserve the biological activity of the targeting vector.

-

Isothiocyanate (SCN) Group: This highly reactive functional group readily forms a stable thiourea bond with primary amine groups (e.g., the ε-amino group of lysine residues) on proteins and peptides under mild reaction conditions.[4]

The combination of a robust chelating core with a versatile conjugation group makes p-SCN-Bz-DTPA a valuable tool for attaching a variety of radiometals to biomolecules.

Key Applications in Radiopharmacy

p-SCN-Bz-DTPA has been instrumental in the development of radiopharmaceuticals for both imaging and therapy. Its ability to stably chelate trivalent radiometals like Indium-111 (¹¹¹In) for SPECT imaging and Yttrium-90 (⁹⁰Y) for radioimmunotherapy has been extensively documented.[5][6]

Diagnostic Imaging with Indium-111

Indium-111 is a gamma-emitting radionuclide with favorable physical properties for SPECT imaging.[5] ¹¹¹In-labeled biomolecules conjugated via p-SCN-Bz-DTPA have been successfully used to visualize the in vivo distribution of various biological targets.

Targeted Radionuclide Therapy with Yttrium-90

Yttrium-90 is a high-energy beta-emitting radionuclide suitable for therapeutic applications.[6] The stable complexation of ⁹⁰Y by the DTPA backbone is crucial to prevent the release of the radionuclide in vivo, which could lead to off-target toxicity, particularly bone marrow suppression.[6]

Experimental Protocols

Conjugation of p-SCN-Bz-DTPA to Monoclonal Antibodies

This protocol outlines the general steps for conjugating p-SCN-Bz-DTPA to a monoclonal antibody (mAb). Optimization of the molar ratio of chelator to antibody is critical to achieve sufficient chelation for radiolabeling without compromising the immunoreactivity of the antibody.[7]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

p-SCN-Bz-DTPA

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Bicarbonate buffer (0.1 M, pH 8.2-9.0)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50)

-

Metal-free water

Procedure:

-

Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in bicarbonate buffer.

-

Chelator Preparation: Immediately before use, dissolve p-SCN-Bz-DTPA in anhydrous DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: Add the desired molar excess of the p-SCN-Bz-DTPA solution to the mAb solution with gentle mixing. A typical starting point is a 10:1 to 50:1 molar ratio of chelator to antibody.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

-

Purification: Purify the DTPA-mAb conjugate from unconjugated chelator and byproducts using a pre-equilibrated SEC column with metal-free buffer.

-

Characterization: Determine the number of chelators conjugated per antibody molecule using methods such as spectrophotometric assays or by radiolabeling with a tracer amount of radiometal and measuring the specific activity. Assess the immunoreactivity of the conjugate using an appropriate binding assay.

Radiolabeling of DTPA-Conjugates with Indium-111

This protocol describes the radiolabeling of a DTPA-conjugated biomolecule with ¹¹¹In.

Materials:

-

DTPA-conjugated biomolecule

-

¹¹¹InCl₃ in dilute HCl

-

Ammonium acetate buffer (0.2 M, pH 5.5-6.0)

-

DTPA solution (50 mM)

-

Instant thin-layer chromatography (ITLC) strips

-

Mobile phase (e.g., 0.1 M citrate buffer, pH 6.0)

-

Radio-TLC scanner or gamma counter

Procedure:

-

Reaction Setup: In a sterile vial, add the DTPA-conjugated biomolecule to the ammonium acetate buffer.

-

Radiolabeling: Add the ¹¹¹InCl₃ solution to the vial and gently mix. Incubate at room temperature for 30 minutes.

-

Quenching: Add a small volume of the DTPA solution to chelate any unbound ¹¹¹In.

-

Quality Control: Determine the radiochemical purity (RCP) by ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip and develop it with the mobile phase. In this system, the ¹¹¹In-DTPA-biomolecule conjugate remains at the origin, while free ¹¹¹In-DTPA migrates with the solvent front. Calculate the RCP by measuring the radioactivity in each region. An RCP of >95% is typically desired.[5]

-

Purification (if necessary): If the RCP is below the desired level, purify the radiolabeled conjugate using a size-exclusion column.

Radiolabeling of DTPA-Conjugates with Yttrium-90

This protocol outlines the radiolabeling of a DTPA-conjugated biomolecule with ⁹⁰Y.

Materials:

-

DTPA-conjugated biomolecule

-

⁹⁰YCl₃ in dilute HCl

-

Ammonium acetate buffer (0.2 M, pH 5.5-6.0)

-

DTPA solution (50 mM)

-

ITLC strips

-

Mobile phase (e.g., 0.1 M citrate buffer, pH 6.0)

-

Radio-TLC scanner or gamma counter

Procedure:

-

Reaction Setup: In a sterile, lead-shielded vial, add the DTPA-conjugated biomolecule to the ammonium acetate buffer.

-

Radiolabeling: Carefully add the ⁹⁰YCl₃ solution to the vial and gently mix. Incubate at room temperature for 30-60 minutes.

-

Quenching: Add a small volume of the DTPA solution to complex any unbound ⁹⁰Y.

-

Quality Control: Determine the RCP using ITLC as described for ¹¹¹In.

-

Purification (if necessary): Purify the ⁹⁰Y-labeled conjugate if the RCP is not satisfactory.

In Vitro Serum Stability

This protocol is for assessing the stability of the radiolabeled conjugate in human serum.

Materials:

-

Radiolabeled conjugate

-

Fresh human serum

-

Incubator at 37°C

-

Size-exclusion high-performance liquid chromatography (SEC-HPLC) system with a radioactivity detector or ITLC supplies

Procedure:

-

Incubation: Add a small volume of the radiolabeled conjugate to a vial containing human serum.

-

Sampling: At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the serum mixture.

-

Analysis: Analyze the aliquots by SEC-HPLC or ITLC to determine the percentage of radioactivity that remains bound to the biomolecule versus the percentage that has dissociated.

Animal Biodistribution Studies

This protocol provides a general framework for evaluating the in vivo behavior of a radiolabeled conjugate in a relevant animal model.[8]

Materials:

-

Radiolabeled conjugate

-

Appropriate animal model (e.g., tumor-bearing mice)

-

Anesthetic

-

Gamma counter

-

Calibrated standards of the injected dose

Procedure:

-

Injection: Inject a known amount of the radiolabeled conjugate into the tail vein of the animals.

-

Time Points: At selected time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize a group of animals (typically 3-5 per group).

-

Tissue Collection: Dissect and collect major organs and tissues of interest (e.g., blood, tumor, liver, kidneys, spleen, bone).

-

Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point by comparing the tissue counts to the counts of the injected dose standards.

Data Presentation

The following tables summarize representative quantitative data for Bz-DTPA based radiopharmaceuticals.

Table 1: Radiolabeling Efficiency and Specific Activity

| Targeting Molecule | Radionuclide | Radiolabeling Efficiency (%) | Specific Activity (GBq/µmol) | Reference |

| anti-HER2 Antibody (Pertuzumab) | ¹¹¹In | >95 | Not Reported | [9] |

| Bombesin Analog (BEYG5) | ¹¹¹In | >95 | 174 | [10] |

| Octreotide Analog | ⁹⁰Y | >95 | Not Reported | [3] |

Table 2: In Vitro Serum Stability

| Radiopharmaceutical | Time (h) | Stability (%) | Reference |

| ⁹⁰Y-Bz-DTPA-octreotide | 288 (12 days) | High (t1/2 = 12.1 d) | [3] |

Table 3: Biodistribution Data of ¹¹¹In-Bz-DTPA-Pertuzumab in Mice (%ID/g)

| Organ | 1 h | 4 h | 24 h | 48 h | 72 h |

| Blood | 16.5 | 14.2 | 10.1 | 7.8 | 6.1 |

| Heart | 3.2 | 2.8 | 2.1 | 1.6 | 1.3 |

| Lungs | 4.5 | 3.9 | 2.9 | 2.2 | 1.8 |

| Liver | 6.8 | 6.5 | 5.5 | 4.5 | 3.8 |

| Spleen | 2.5 | 2.8 | 3.1 | 3.2 | 3.1 |

| Kidneys | 3.1 | 2.9 | 2.5 | 2.1 | 1.8 |

Data adapted from a study on ¹¹¹In-BzDTPA-pertuzumab in non-tumor bearing mice.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by Bz-DTPA-based radiopharmaceuticals and a typical experimental workflow for their development.

HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers.[11] Its signaling promotes cell proliferation, survival, and invasion.[11]

Caption: HER2 signaling cascade.

Somatostatin Receptor Signaling Pathway

Somatostatin receptors (SSTRs) are G-protein coupled receptors that are often overexpressed in neuroendocrine tumors. Their activation leads to the inhibition of cell proliferation and hormone secretion.[12]

Caption: Somatostatin receptor signaling.

CD20 Signaling in B-Cell Lymphoma

CD20 is a transmembrane protein expressed on the surface of B-cells and is a common target in the treatment of B-cell lymphomas.[13] Ligation of CD20 by antibodies can induce apoptosis.[14]

Caption: Anti-CD20 mediated apoptosis.

Ferritinophagy Pathway in Pancreatic Cancer

Ferritin is an iron-storage protein that is often overexpressed in pancreatic cancer.[1] Ferritinophagy, the autophagic degradation of ferritin, releases iron that can promote tumor cell survival and therapy resistance.[15]

Caption: Ferritinophagy in pancreatic cancer.

Experimental Workflow for Radiopharmaceutical Development

The development of a new radiopharmaceutical involves a series of logical steps from initial design to preclinical evaluation.

Caption: Radiopharmaceutical development workflow.

Conclusion

p-SCN-Bz-DTPA remains a cornerstone bifunctional chelator in the field of radiopharmacy. Its well-understood chemistry, straightforward conjugation protocols, and ability to form stable complexes with a range of medically relevant radionuclides have solidified its importance in the development of targeted radiopharmaceuticals. This technical guide has provided a comprehensive overview of the role of p-SCN-Bz-DTPA, from its fundamental properties to its practical application in the laboratory and preclinical settings. As the field continues to advance, the principles and methodologies outlined herein will continue to be relevant for the design and evaluation of novel radiopharmaceutical agents for the diagnosis and treatment of a wide array of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical characterisation of 111In-DTPA-trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 10. ninho.inca.gov.br [ninho.inca.gov.br]

- 11. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Signaling events involved in anti-CD20-induced apoptosis of malignant human B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preclinical Pharmacokinetics and Biodistribution Studies of 89Zr-Labeled Pembrolizumab | Journal of Nuclear Medicine [jnm.snmjournals.org]

An In-Depth Technical Guide to the Fundamental Principles of Metal Chelation with Bz-DTPA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying metal chelation with p-isothiocyanatobenzyl-diethylenetriaminepentaacetic acid (Bz-DTPA). It covers the fundamental chemistry, quantitative binding characteristics, detailed experimental protocols, and the biological implications of using Bz-DTPA in the development of targeted radiopharmaceuticals and other drug delivery systems.

Core Principles of Bz-DTPA Chelation

Bz-DTPA is a bifunctional chelator, meaning it possesses two key functional components: a chelating moiety and a reactive functional group for conjugation.[1] The core of its chelating ability lies in the diethylenetriaminepentaacetic acid (DTPA) portion. DTPA is a polyamino-polycarboxylic acid that can wrap around a metal ion, forming multiple coordination bonds. This multidentate nature results in a highly stable complex, a phenomenon known as the chelate effect.

The DTPA moiety in Bz-DTPA provides eight potential donor atoms for coordination: three nitrogen atoms from the diethylenetriamine backbone and five oxygen atoms from the carboxylate groups. This allows it to form stable complexes with a variety of metal ions, particularly trivalent metals such as Indium-111 (In-111), Yttrium-90 (Y-90), and Lutetium-177 (Lu-177), which are commonly used in nuclear medicine. The benzyl group (Bz) serves as a spacer, and the isothiocyanate (-NCS) group provides a reactive handle for covalent attachment to biomolecules, such as the lysine residues of monoclonal antibodies. This conjugation allows for the targeted delivery of the chelated metal ion to specific cells or tissues.

The stability of the metal-chelate complex is paramount, especially for in vivo applications. Dissociation of the radiometal from the chelator can lead to off-target accumulation and toxicity. The stability of Bz-DTPA complexes is influenced by factors such as pH, temperature, and the presence of competing metal ions in biological systems.

Quantitative Data on Metal Chelation

| Metal Ion | Chelator | Log K Value | Conditions | Reference(s) |

| Y(III) | DTPA | 21.53 - 24.7 | Varies with substitution | [2] |

| Gd(III) | DTPA | ~22.5 | pH 7.4 | [3] |

| Lanthanides (general) | DTPA | Increases from La(III) to Eu(III) | 2.0 M NaClO4 | [4] |

| Np(IV) | DTPA | 29.55 - 29.75 | Various acid concentrations |

Kinetic stability, which describes the rate of dissociation of the metal from the chelate, is also a critical parameter for in vivo applications.

| Radiometal | Conjugate | Half-life in Serum | Conditions | Reference(s) |

| 90Y | [90Y]-Bz-DTPA-octreotide | 12.1 days | Human Serum | |

| 90Y | [90Y]DTPA-IgG | Dissociation of 8-9%/day | Serum at 37°C |

Experimental Protocols

Synthesis of p-Isothiocyanatobenzyl-DTPA (p-SCN-Bz-DTPA)

This protocol is based on the synthesis described by Brechbiel et al.[5]

Materials:

-

p-Nitrobenzylamine

-

Bromoacetic acid

-

Diethylenetriamine

-

Sodium carbonate

-

Hydrochloric acid

-

Palladium on carbon (Pd/C) catalyst

-

Thiophosgene

-

Solvents: water, ethanol, chloroform, diethyl ether

Procedure:

-

Synthesis of p-Nitrobenzyl-DTPA:

-

React p-nitrobenzylamine with an excess of bromoacetic acid in an aqueous sodium carbonate solution to form N-(p-nitrobenzyl)iminodiacetic acid.

-

React the resulting product with diethylenetriamine and additional bromoacetic acid under basic conditions to yield p-nitrobenzyl-DTPA.

-

Purify the product by crystallization.

-

-

Reduction to p-Aminobenzyl-DTPA:

-

Dissolve p-nitrobenzyl-DTPA in water and adjust the pH to neutral.

-

Add Pd/C catalyst and hydrogenate the mixture under pressure until the reduction of the nitro group is complete.

-

Filter off the catalyst to obtain an aqueous solution of p-aminobenzyl-DTPA.

-

-

Conversion to p-Isothiocyanatobenzyl-DTPA:

-

Add the aqueous solution of p-aminobenzyl-DTPA to a two-phase system of water and chloroform.

-

Add thiophosgene to the chloroform layer and stir the mixture vigorously.

-

After the reaction is complete, separate the organic layer, dry it, and evaporate the solvent to yield p-isothiocyanatobenzyl-DTPA.

-

The product can be purified by chromatography.

-

Conjugation of p-SCN-Bz-DTPA to Monoclonal Antibodies

This protocol is a general guideline for conjugating the isothiocyanate group of Bz-DTPA to the lysine residues of a monoclonal antibody (mAb).[6][7]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., bicarbonate buffer, pH 8.5-9.0)

-

p-SCN-Bz-DTPA dissolved in a small amount of an organic solvent (e.g., DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Dialysis tubing (10-14 kDa MWCO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare the mAb solution at a concentration of 5-10 mg/mL in bicarbonate buffer.

-

Add the p-SCN-Bz-DTPA solution to the mAb solution at a molar ratio of 5-20 fold excess of the chelator. The final concentration of the organic solvent should be kept below 10%.

-

Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.

-

Remove the unreacted chelator by size-exclusion chromatography or dialysis against PBS.

-

Determine the number of chelators conjugated per antibody molecule using methods such as spectrophotometry or by radiolabeling with a tracer amount of a radiometal and measuring the specific activity.

Radiolabeling of Bz-DTPA-mAb Conjugates

3.3.1. Radiolabeling with Indium-111 [5][8]

Materials:

-

Bz-DTPA-mAb conjugate in a metal-free buffer (e.g., 0.1 M citrate buffer, pH 5.5-6.0)

-

Indium-111 chloride (111InCl3) solution

-

ITLC strips and a suitable developing solvent (e.g., 0.1 M citrate buffer, pH 6.0)

-

Radio-TLC scanner or gamma counter

Procedure:

-

Add the required amount of 111InCl3 to the Bz-DTPA-mAb conjugate solution.

-

Incubate the mixture at room temperature for 15-30 minutes.

-

Determine the radiochemical purity using instant thin-layer chromatography (ITLC). The radiolabeled antibody remains at the origin, while free 111In migrates with the solvent front.

-

If necessary, purify the radiolabeled antibody from free 111In using a size-exclusion column.

3.3.2. Radiolabeling with Yttrium-90 [9][10]

Materials:

-

Bz-DTPA-mAb conjugate in a metal-free buffer (e.g., 0.1 M acetate buffer, pH 5.5-6.5)

-

Yttrium-90 chloride (90YCl3) solution

-

ITLC strips and a suitable developing solvent (e.g., 0.1 M citrate buffer, pH 6.0)

-

Radio-TLC scanner or beta counter

Procedure:

-

Add the 90YCl3 solution to the Bz-DTPA-mAb conjugate solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Determine the radiochemical purity using ITLC.

-

Purify the [90Y]Bz-DTPA-mAb using a size-exclusion column if the radiochemical purity is below 95%.

3.3.3. Radiolabeling with Lutetium-177 [10]

Materials:

-

Bz-DTPA-mAb conjugate in a metal-free buffer (e.g., 0.1 M acetate or ammonium acetate buffer, pH 5.0-5.5)

-

Lutetium-177 chloride (177LuCl3) solution

-

ITLC strips and a suitable developing solvent (e.g., 0.1 M citrate buffer, pH 6.0)

-

Radio-TLC scanner or gamma counter

Procedure:

-

Add the 177LuCl3 solution to the Bz-DTPA-mAb conjugate solution.

-

Incubate at 37-45°C for 30-60 minutes.

-

Assess the radiochemical purity by ITLC.

-

Purify the labeled antibody if necessary using size-exclusion chromatography.

Characterization and Quality Control

3.4.1. Radiochemical Purity [11][12][13]

-

Instant Thin-Layer Chromatography (ITLC): A rapid method to separate the radiolabeled antibody from free radionuclide.

-

High-Performance Liquid Chromatography (HPLC): Size-exclusion or reverse-phase HPLC can be used to determine the presence of aggregates and other impurities.

3.4.2. Immunoreactivity

-

A cell-binding assay is performed using target cells that express the antigen of interest. The percentage of the radiolabeled antibody that binds to the cells is determined.

3.4.3. In Vitro Stability

-

The radiolabeled antibody is incubated in human serum at 37°C for several days, and the amount of radionuclide that dissociates from the antibody is measured over time.

3.4.4. In Vitro Cytotoxicity (MTT Assay) [11][14][15][16]

-

Plate cancer cells in 96-well plates and allow them to adhere.

-

Treat the cells with varying concentrations of the radiolabeled antibody.

-

Incubate for a specified period (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm to determine cell viability.

3.4.5. In Vivo Biodistribution [5][17][18]

-

Inject tumor-bearing animal models (e.g., nude mice with xenografts) with a known amount of the radiolabeled antibody.

-

At various time points, euthanize the animals and dissect major organs and the tumor.

-

Weigh the tissues and measure the radioactivity in each sample using a gamma or beta counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Cellular Processing

While the primary cytotoxic effect of Bz-DTPA-based radioimmunoconjugates comes from the radiation emitted by the chelated radionuclide, the binding of the antibody to its target receptor on the cancer cell surface can initiate a cascade of intracellular signaling events. The internalization and subsequent cellular processing of the antibody-drug conjugate (ADC) are critical for the payload to reach its intracellular target.[2][8][9]

Upon binding to a cell surface receptor, the Bz-DTPA-mAb conjugate can be internalized through receptor-mediated endocytosis.[1][9] The conjugate is then trafficked through the endosomal-lysosomal pathway. Inside the lysosome, the antibody is degraded, releasing the radiometal-chelate complex. The ability of the radiometal to then exit the lysosome and exert its effect depends on the properties of the chelate and the radionuclide.

The binding of the antibody portion of the conjugate to receptors like EGFR or HER2 can modulate downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and apoptosis.[4][6][19][20][21] Inhibition of these pathways can contribute to the overall therapeutic effect.

The radiation emitted from the radionuclide primarily induces DNA damage, leading to the activation of apoptotic pathways. This involves the activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3), ultimately leading to programmed cell death.[22][23][24]

Experimental Workflow for Signaling Pathway Analysis:

-

Cell Treatment: Treat cancer cells with the Bz-DTPA-mAb conjugate (with a non-radioactive metal like Yttrium-89 for signaling studies to isolate the effect of antibody binding from radiation).

-

Western Blotting: Lyse the treated cells and perform Western blotting to analyze the phosphorylation status of key proteins in the PI3K/Akt (e.g., Akt, mTOR) and MAPK (e.g., ERK, JNK) pathways.[19][20][25]

-

Flow Cytometry: Use phospho-specific antibodies to analyze the activation of signaling pathways at a single-cell level.[26][27][28][29]

-

Caspase Activity Assays: Measure the activity of caspases-3, -8, and -9 to quantify the induction of apoptosis.[22][23][24][30][31]

Visualizations

Chemical Structure and Chelation

Figure 1: Bz-DTPA chelating a trivalent metal ion (M³⁺).

Experimental Workflow

Figure 2: Workflow for preclinical evaluation.

Signaling Pathway

Figure 3: Radiation-induced apoptosis pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Improving Intracellular Delivery of an Antibody-Drug Conjugate Targeting Carcinoembryonic Antigen Increases Efficacy at Clinically Relevant Doses In Vivo: Faster Delivery of a CEA ADC Increases Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]

- 3. search.library.ucsf.edu [search.library.ucsf.edu]

- 4. inl.elsevierpure.com [inl.elsevierpure.com]

- 5. Biodistribution of 111In-labelled SCN-bz-DTPA-BC-2 MAb following loco-regional injection into glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cell Counting & Health Analysis [sigmaaldrich.com]

- 12. www-pub.iaea.org [www-pub.iaea.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. mdpi.com [mdpi.com]

- 18. Radiolabeling and preclinical animal model evaluation of DTPA coupled 99mTc-labelled flutamide complex ([99mTc]DTPA-FLUT) as a potential radiotracer for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Experimental radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bdbiosciences.com [bdbiosciences.com]

- 23. Caspase Antibodies and Assays | Life Science Research | Merck [merckmillipore.com]

- 24. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 25. researchgate.net [researchgate.net]

- 26. miltenyibiotec.com [miltenyibiotec.com]

- 27. researchgate.net [researchgate.net]

- 28. Antibody Validation for Flow Cytometry | Cell Signaling Technology [cellsignal.com]

- 29. Flow Cytometry Analysis for Therapeutic Antibodies | KCAS Bio [kcasbio.com]

- 30. Apoptosis-associated caspase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. sigmaaldrich.com [sigmaaldrich.com]

Investigating the coordination chemistry of Bz-DTPA with various metals

An In-Depth Technical Guide to the Coordination Chemistry of p-Isothiocyanatobenzyl-DTPA (Bz-DTPA) with Various Metals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of p-isothiocyanatobenzyl-diethylenetriaminepentaacetic acid (Bz-DTPA), a critical bifunctional chelator in the development of targeted radiopharmaceuticals and magnetic resonance imaging (MRI) contrast agents. This document details the quantitative data on the stability of Bz-DTPA metal complexes, in-depth experimental protocols, and visualizations of key processes to support research and development in this field.

Introduction to Bz-DTPA

p-Isothiocyanatobenzyl-DTPA, commonly referred to as Bz-DTPA, is a derivative of diethylenetriaminepentaacetic acid (DTPA). DTPA is a well-established octadentate ligand capable of forming highly stable complexes with a wide range of metal ions. The key feature of Bz-DTPA is the introduction of a p-isothiocyanatobenzyl group, which serves as a reactive handle for covalent conjugation to biomolecules, such as antibodies, peptides, and other targeting vectors. This bifunctional nature allows for the specific delivery of chelated metal ions to target tissues, a cornerstone of radioimmunotherapy, in vivo imaging, and targeted drug delivery.

The coordination of a metal ion by Bz-DTPA involves the three nitrogen atoms of the diethylenetriamine backbone and the five carboxylate groups, forming a cage-like structure that securely sequesters the metal ion. The stability of these metal complexes is paramount to prevent the release of potentially toxic free metal ions in vivo.

Quantitative Data: Stability of Metal Complexes

The thermodynamic stability of a metal-chelate complex is a critical parameter for its in vivo applications. It is typically expressed as the logarithm of the formation constant (log K). While extensive data for the parent DTPA ligand is available, data for Bz-DTPA is less common. However, the stability constants for DTPA and its closely related derivatives provide a strong indication of the stability of Bz-DTPA complexes. The benzyl substitution is generally considered to have a minor impact on the overall thermodynamic stability of the chelate.

| Metal Ion | Ligand | Log K | Method |

| Gd(III) | DTPA | 22.46 | Potentiometry |

| Gd(III) | DTPA-monopropylamide | 19.86 | Spectrophotometry[1] |

| Gd(III) | DTPA-monopropylester | 19.06 | Spectrophotometry[1] |

| Y(III) | DTPA | 22.04 | Potentiometry |

| In(III) | DTPA | 29.0 | Potentiometry |

| Lu(III) | DTPA | 22.5 | Potentiometry |

| Cu(II) | DTPA | 21.4 | Potentiometry |

| Zn(II) | DTPA | 18.29 | Potentiometry |

| Ca(II) | DTPA | 10.74 | Potentiometry |

| Mg(II) | DTPA | 9.3 | Potentiometry |

Note: The stability of these complexes is pH-dependent. The conditional stability constant at physiological pH (7.4) is a more relevant parameter for in vivo applications and is generally lower than the thermodynamic stability constant. For example, while the thermodynamic log K for Gd(DTPA) is high, the conditional stability constant at pH 7.4 is lower but still sufficient to ensure minimal dissociation in the body[2].

Experimental Protocols

Synthesis of p-Isothiocyanatobenzyl-DTPA (Bz-DTPA)

This protocol is a generalized procedure based on established synthetic routes[3][4].

Materials:

-

Diethylenetriaminepentaacetic acid (DTPA)

-

p-Nitrobenzyl bromide

-

Sodium carbonate

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

-

Thiophosgene

-

Sodium bicarbonate

-

Chloroform

-

Methanol

-

Hydrochloric acid

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Alkylation of DTPA:

-

Dissolve DTPA and sodium carbonate in water.

-

Add a solution of p-nitrobenzyl bromide in an organic solvent (e.g., ethanol) dropwise with stirring.

-

Heat the reaction mixture and stir for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and acidify with HCl to precipitate the p-nitrobenzyl-DTPA.

-

Filter, wash with cold water, and dry the product.

-

-

Reduction of the Nitro Group:

-

Suspend the p-nitrobenzyl-DTPA in a suitable solvent (e.g., methanol/water).

-

Add 10% Pd/C catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

Filter off the catalyst and evaporate the solvent to obtain p-aminobenzyl-DTPA.

-

-

Thiophosgenation:

-

Dissolve the p-aminobenzyl-DTPA in a biphasic system of chloroform and aqueous sodium bicarbonate solution.

-

Add a solution of thiophosgene in chloroform dropwise with vigorous stirring at low temperature (e.g., 0 °C).

-

Continue stirring for a few hours at room temperature.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield p-isothiocyanatobenzyl-DTPA (Bz-DTPA).

-

The product can be further purified by chromatography.

-

General Procedure for Chelation of Metal Ions with Bz-DTPA

This protocol describes a general method for forming a metal complex with Bz-DTPA.

Materials:

-

p-Isothiocyanatobenzyl-DTPA (Bz-DTPA)

-

Metal salt (e.g., GdCl₃, ¹⁷⁷LuCl₃, ¹¹¹InCl₃)

-

Buffer solution (e.g., acetate buffer, citrate buffer) with an appropriate pH for complexation (typically pH 4-6)

-

Deionized water (metal-free)

-

Equipment for monitoring radiolabeling (e.g., ITLC scanner, HPLC with a radiation detector)

Procedure:

-

Dissolve Bz-DTPA in the chosen buffer to a desired concentration.

-

Add the metal salt solution to the Bz-DTPA solution. The molar ratio of Bz-DTPA to the metal ion is typically in slight excess to ensure complete chelation of the metal.

-

Incubate the reaction mixture at an appropriate temperature (often room temperature or slightly elevated) for a specific duration (e.g., 15-60 minutes).

-

Monitor the complexation efficiency, particularly for radiometals, using techniques like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

-

If necessary, purify the Bz-DTPA-metal complex from unchelated metal and ligand using size-exclusion chromatography or other suitable methods.

Radiolabeling of a Monoclonal Antibody with ¹⁷⁷Lu-Bz-DTPA

This protocol outlines the steps for conjugating Bz-DTPA to a monoclonal antibody (mAb) and subsequent radiolabeling with ¹⁷⁷Lu[5][6].

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., bicarbonate buffer, pH 8.5-9.0)

-

p-Isothiocyanatobenzyl-DTPA (Bz-DTPA) solution in an organic solvent (e.g., DMSO)

-

¹⁷⁷LuCl₃ solution

-

Ammonium acetate buffer (pH 5.0-5.5)

-

Size-exclusion chromatography column (e.g., PD-10)

-

Equipment for handling radioactivity and for analysis (e.g., ITLC, HPLC)

Procedure:

-

Conjugation of Bz-DTPA to the mAb:

-

Adjust the pH of the mAb solution to 8.5-9.0 with bicarbonate buffer.

-

Slowly add a predetermined molar excess of Bz-DTPA solution to the mAb solution with gentle stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature.

-

Remove the unreacted Bz-DTPA and purify the mAb-Bz-DTPA conjugate using a size-exclusion column equilibrated with a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).

-

-

Radiolabeling of the mAb-Bz-DTPA Conjugate:

-

Add the ¹⁷⁷LuCl₃ solution to the purified mAb-Bz-DTPA conjugate.

-

Incubate the mixture at room temperature for 30-60 minutes.

-

Determine the radiolabeling efficiency using ITLC. The radiolabeled mAb should remain at the origin, while free ¹⁷⁷Lu moves with the solvent front.

-

If the radiolabeling efficiency is below the desired level (typically >95%), the radioimmunoconjugate can be purified using a size-exclusion column.

-

Characterization of Bz-DTPA Metal Complexes

Several analytical techniques are employed to characterize Bz-DTPA metal complexes:

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a radiation detector for radiometals, is used to assess the purity of the complex and to separate the complex from free ligand and metal. Reverse-phase HPLC is commonly used.

-

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight of the complex, confirming the 1:1 stoichiometry between the metal and the ligand.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For non-radioactive, paramagnetic, or diamagnetic metal complexes, NMR spectroscopy can provide detailed structural information about the coordination environment of the metal ion.

-

Potentiometric Titration: This is a classic method used to determine the stability constants of metal complexes. It involves titrating a solution containing the ligand and the metal ion with a standard base and monitoring the pH changes.

Visualizations of Key Processes

Chelation of a Metal Ion by Bz-DTPA

Caption: Chelation of a metal ion by Bz-DTPA.

Experimental Workflow for Bz-DTPA Metal Chelate Synthesis

Caption: Synthesis and purification of a Bz-DTPA metal chelate.

Workflow for Radioimmunoconjugate Preparation

Caption: Preparation of a radioimmunoconjugate using Bz-DTPA.

Conclusion

Bz-DTPA remains a cornerstone bifunctional chelator for the development of targeted metallic payloads in medicine. Its ability to form stable complexes with a variety of metal ions, coupled with a versatile conjugation chemistry, ensures its continued relevance in the fields of diagnostic imaging and radionuclide therapy. A thorough understanding of its coordination chemistry, stability with different metals, and the protocols for its use are essential for the successful design and implementation of novel targeted agents. This guide provides a foundational resource for researchers and professionals working to advance these critical areas of medical science.

References

- 1. Stability constants for Gd3+ binding to model DTPA-conjugates and DTPA-proteins: implications for their use as magnetic resonance contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mriquestions.com [mriquestions.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 1-(p-isothiocyanatobenzyl) derivatives of DTPA and EDTA. Antibody labeling and tumor-imaging studies (Journal Article) | OSTI.GOV [osti.gov]

- 5. 2024.sci-hub.ru [2024.sci-hub.ru]

- 6. researchgate.net [researchgate.net]

The Advent of a Keystone Chelator: An In-depth Technical Guide to the Early Research and Discovery of Isothiocyanatobenzyl-DTPA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of monoclonal antibodies (mAbs) as vectors for the targeted delivery of radionuclides for imaging and therapy revolutionized the field of nuclear medicine. A critical component of this technology is the bifunctional chelating agent (BFCA), a molecule that can firmly bind a radiometal ion and also be covalently attached to a biological targeting molecule, such as an antibody. This technical guide delves into the early research and discovery of one of the most significant and widely used BFCAs: 1-(p-isothiocyanatobenzyl)diethylenetriaminepentaacetic acid (p-SCN-Bz-DTPA). This molecule offered a robust and versatile method for attaching radiometals to antibodies, paving the way for advancements in radioimmunoimaging and radioimmunotherapy.

Core Concept: Bifunctional Chelation for Radiolabeling Biomolecules

The fundamental principle behind the use of p-SCN-Bz-DTPA lies in its dual functionality. The diethylenetriaminepentaacetic acid (DTPA) portion of the molecule is a powerful chelator, capable of forming a stable coordination complex with a variety of radiometals, most notably Indium-111 (¹¹¹In). The isothiocyanate (-NCS) group, on the other hand, is a reactive moiety that can form a stable thiourea bond with primary amine groups, such as the ε-amino group of lysine residues present on the surface of proteins like monoclonal antibodies.

This elegant design allows for a two-step approach to radiolabeling: first, the antibody is conjugated with the BFCA, and then the radiometal is introduced, which is quickly and stably sequestered by the DTPA chelator. This method proved to be more reliable and resulted in more stable radioimmunoconjugates compared to earlier techniques.

Caption: Conceptual diagram of bifunctional chelation using p-SCN-Bz-DTPA.

Early Research and Discovery: The Seminal Work of Brechbiel et al.

A pivotal publication in 1986 by Brechbiel, Gansow, Atcher, Schlom, and colleagues detailed the synthesis and application of p-SCN-Bz-DTPA for radiolabeling monoclonal antibodies.[1] This work systematically investigated the optimal conditions for antibody conjugation and subsequent radiolabeling with ¹¹¹In, using the monoclonal antibody B72.3, which targets a tumor-associated glycoprotein (TAG-72) found on colorectal carcinoma cells.[1]

Their research demonstrated that radioimmunoconjugates prepared with p-SCN-Bz-DTPA exhibited high stability and retained immunoreactivity, leading to clear tumor imaging in nude mice bearing human colorectal carcinoma xenografts.[1] This study established p-SCN-Bz-DTPA as a superior BFCA for diagnostic radioimmunoimaging.

Experimental Protocols

Synthesis of 1-(p-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid (p-SCN-Bz-DTPA)

The synthesis of p-SCN-Bz-DTPA is a multi-step process, beginning with the synthesis of the nitrobenzyl derivative of DTPA, followed by reduction to the aminobenzyl derivative, and finally conversion to the isothiocyanate.

Caption: Workflow for the synthesis of p-SCN-Bz-DTPA.

1. Synthesis of 1-(p-Nitrobenzyl)diethylenetriaminepentaacetic acid (p-NO₂-Bz-DTPA):

-

Diethylenetriaminepentaacetic acid (DTPA) is dissolved in an aqueous basic solution (e.g., potassium carbonate).

-

p-Nitrobenzyl bromide is added to the solution.

-

The reaction mixture is stirred at room temperature for an extended period (e.g., 48 hours).

-

The product is purified by precipitation and recrystallization.

2. Synthesis of 1-(p-Aminobenzyl)diethylenetriaminepentaacetic acid (p-NH₂-Bz-DTPA):

-

p-NO₂-Bz-DTPA is dissolved in a suitable solvent (e.g., aqueous ammonia).

-

Catalytic hydrogenation is performed using a palladium on carbon (Pd-C) catalyst under a hydrogen atmosphere.

-

The reaction is monitored until the reduction of the nitro group is complete.

-

The catalyst is removed by filtration, and the product is isolated.

3. Synthesis of 1-(p-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid (p-SCN-Bz-DTPA):

-

p-NH₂-Bz-DTPA is dissolved in an acidic aqueous solution.

-

The solution is cooled in an ice bath.

-

Thiophosgene (CSCl₂) dissolved in an organic solvent (e.g., chloroform) is added dropwise with vigorous stirring.

-

The reaction is allowed to proceed for a specified time (e.g., 90 minutes).

-

The product is extracted and purified.

Conjugation of p-SCN-Bz-DTPA to Monoclonal Antibody (B72.3)

Caption: Reaction scheme for the conjugation of p-SCN-Bz-DTPA to an antibody.

-

The monoclonal antibody (e.g., B72.3) is prepared in a suitable buffer at a slightly alkaline pH (e.g., pH 8.5-9.0, bicarbonate buffer) to ensure the lysine amino groups are deprotonated and reactive.

-

A solution of p-SCN-Bz-DTPA is added to the antibody solution. The molar ratio of chelator to antibody is a critical parameter and is optimized to achieve sufficient chelate incorporation without compromising antibody immunoreactivity.

-

The reaction mixture is incubated at room temperature or 4°C for a defined period (e.g., 1-18 hours).

-

The resulting antibody-DTPA conjugate is purified from excess, unreacted chelator using size-exclusion chromatography (e.g., Sephadex G-50).

Radiolabeling of the Antibody-DTPA Conjugate with Indium-111

-

The purified antibody-DTPA conjugate is buffered to a slightly acidic pH (e.g., pH 5.0-6.0, acetate or citrate buffer).

-

A solution of high-purity ¹¹¹InCl₃ is added to the conjugate solution.

-

The mixture is incubated at room temperature for a short period (e.g., 30-60 minutes).

-

The radiolabeling efficiency is determined by instant thin-layer chromatography (ITLC).

-

To remove any non-chelated ¹¹¹In, a small amount of a competing chelator like DTPA or EDTA can be added, and the radiolabeled antibody is further purified by size-exclusion chromatography.

Data Presentation

The early research provided crucial quantitative data that validated the utility of p-SCN-Bz-DTPA. The following tables summarize key findings from these pioneering studies.

Table 1: Synthesis and Conjugation Yields

| Step | Product | Typical Yield | Reference |

| 1 | 1-(p-Nitrobenzyl)-DTPA | ~70% | [1] |

| 2 | 1-(p-Aminobenzyl)-DTPA | >90% | [1] |

| 3 | 1-(p-Isothiocyanatobenzyl)-DTPA | ~60% | [1] |

| 4 | B72.3-DTPA Conjugate | Variable | [1] |

Table 2: Radiolabeling Efficiency and Immunoreactivity

| Chelator | Radiolabeling Efficiency with ¹¹¹In | Immunoreactive Fraction | Reference |

| p-SCN-Bz-DTPA | >95% | >80% | [1] |

Table 3: Biodistribution of ¹¹¹In-p-SCN-Bz-DTPA-B72.3 in Nude Mice Bearing LS-174T Tumors (72 hours post-injection)

| Tissue | Percent Injected Dose per Gram (%ID/g) | Tumor-to-Tissue Ratio | Reference |

| Tumor | 15.6 ± 2.1 | - | [1] |

| Blood | 5.2 ± 0.8 | 3.0 | [1] |

| Liver | 3.1 ± 0.4 | 5.0 | [1] |

| Spleen | 1.8 ± 0.3 | 8.7 | [1] |

| Kidney | 2.5 ± 0.5 | 6.2 | [1] |

| Muscle | 0.9 ± 0.2 | 17.3 | [1] |

Data are presented as mean ± standard deviation.

Conclusion

The early research and discovery of 1-(p-isothiocyanatobenzyl)diethylenetriaminepentaacetic acid was a landmark achievement in the development of radiopharmaceuticals. The robust and versatile nature of this bifunctional chelating agent provided a reliable method for attaching radiometals to monoclonal antibodies, enabling significant progress in the field of radioimmunoimaging and setting the stage for the development of targeted radionuclide therapies. The methodologies and principles established in these seminal studies continue to influence the design and application of modern radiopharmaceutical agents.

References

Navigating the Solubility and Stability of Bz-DTPA (hydrochloride): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of S-2-(4-Isothiocyanatobenzyl)-diethylenetriaminepentaacetic acid (Bz-DTPA) hydrochloride, a critical bifunctional chelator in the development of targeted radiopharmaceuticals and other bioconjugates. Understanding its behavior in various solvents is paramount for consistent experimental outcomes and the formulation of stable therapeutic and diagnostic agents.

Core Concepts: Solubility and Stability

The utility of Bz-DTPA in bioconjugation hinges on its solubility in appropriate solvents to facilitate reactions with biomolecules and its stability under various storage and experimental conditions to maintain its chelating integrity. Factors such as the solvent system, pH, temperature, and light exposure can significantly influence both of these parameters.

Solubility Profile of Bz-DTPA

Quantitative solubility data for the hydrochloride salt of Bz-DTPA is not extensively published. However, data for the related free base form provides a useful starting point for solvent selection. It is important to note that the hydrochloride salt form may exhibit different solubility characteristics, particularly in aqueous solutions.

Table 1: Reported Solubility of Bz-DTPA (Free Base)

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 25 | 46.25 | Ultrasonic assistance may be required. Hygroscopic DMSO can impact solubility. |

| Water | 5 | 9.25 | Ultrasonic assistance may be required. |

It is recommended that researchers experimentally determine the solubility of Bz-DTPA (hydrochloride) in their specific solvents and buffer systems to ensure accurate and reproducible results.

Stability Considerations for Bz-DTPA Solutions

DTPA and its derivatives are known to form highly stable complexes with a variety of metal ions. The chemical structure of Bz-DTPA is robust; however, its stability in solution can be affected by environmental factors.

Table 2: Stability and Storage Recommendations for Bz-DTPA Stock Solutions

| Storage Temperature | Shelf Life | Light Exposure | Notes |

| -80°C | 6 months | Protect from light | Recommended for long-term storage. |

| -20°C | 1 month | Protect from light | Suitable for short-term storage. |

Aqueous stock solutions should be sterile-filtered through a 0.22 µm filter before use. The stability of metal chelates is a critical factor, as the chelating agent's role is to shield the metal ion from its environment. The pH of the system can significantly affect the stability and effectiveness of the chelating agent.

Experimental Protocols

To empower researchers to ascertain the precise solubility and stability of Bz-DTPA (hydrochloride) in their unique experimental settings, the following detailed protocols are provided.

Protocol 1: Determination of Bz-DTPA (hydrochloride) Solubility

This protocol outlines a method for determining the saturation solubility of Bz-DTPA (hydrochloride) in a solvent of interest.

Caption: Workflow for Determining Compound Solubility.

Methodology:

-

Preparation: Allow both the solvent of interest and the Bz-DTPA (hydrochloride) powder to equilibrate to the desired experimental temperature. Prepare a series of labeled vials, each containing a precise volume of the solvent.

-

Saturation: To each vial, add a progressively larger, accurately weighed amount of Bz-DTPA (hydrochloride).

-

Equilibration: Securely cap the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used initially to aid dispersion.

-

Separation: Centrifuge the vials at high speed to pellet any undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

-

Quantification: Dilute the supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis). Quantify the concentration of dissolved Bz-DTPA using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations. The highest concentration at which no solid is visible represents the saturation solubility.

Protocol 2: Assessment of Bz-DTPA (hydrochloride) Stability in Solution

This protocol describes a forced degradation study to evaluate the stability of Bz-DTPA (hydrochloride) under various stress conditions.

Caption: Workflow for Forced Degradation Stability Study.

Methodology:

-

Solution Preparation: Prepare a stock solution of Bz-DTPA (hydrochloride) in the solvent or buffer of interest at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition to be tested:

-

Acidic/Basic Hydrolysis: Adjust the pH of the solution with acid (e.g., HCl) or base (e.g., NaOH).

-

Oxidative Stress: Add an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Stress: Incubate the solution at an elevated temperature.

-

Photostability: Expose the solution to a controlled light source, as per ICH Q1B guidelines.

-

Control: Keep a sample protected from light at a low temperature (e.g., -20°C).

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot from each vial.

-

Sample Preparation and Analysis: If necessary, quench the degradation reaction (e.g., by neutralizing the pH). Analyze the samples using a validated, stability-indicating HPLC method that can separate the parent Bz-DTPA from potential degradation products.

-

Data Evaluation: Calculate the percentage of Bz-DTPA remaining at each time point relative to the initial concentration (t=0). This will provide the degradation kinetics under each stress condition.

Conclusion

While some foundational data on the solubility and stability of Bz-DTPA is available, this guide highlights the necessity for researchers to perform specific experimental validations for the hydrochloride salt in their systems of interest. The provided protocols offer a robust framework for generating this critical data, ensuring the reliability and reproducibility of experiments involving this important bifunctional chelator and ultimately contributing to the successful development of novel bioconjugates for therapeutic and diagnostic applications.

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide for Radiolabeling Peptides with Bz-DTPA and ¹¹¹In

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeled peptides are crucial tools in nuclear medicine for both diagnostic imaging and targeted radionuclide therapy. The specific delivery of a radionuclide to a target tissue is achieved by conjugating it to a peptide that has a high affinity for a particular receptor expressed on the cell surface. The choice of the chelator, the molecule that securely holds the radioisotope, is critical for the stability and efficacy of the radiopharmaceutical.

This document provides a detailed, step-by-step guide for the conjugation of the bifunctional chelator p-isothiocyanatobenzyl-diethylenetriaminepentaacetic acid (p-SCN-Bn-DTPA or Bz-DTPA) to a peptide, followed by the radiolabeling of the resulting conjugate with Indium-111 (¹¹¹In). Bz-DTPA is a popular choice due to its ability to form stable complexes with various radiometals, including ¹¹¹In, under mild conditions. The isothiocyanate group on the benzyl backbone provides a reactive site for covalent attachment to primary amines on the peptide, such as the ε-amino group of lysine residues.

Indium-111 is a gamma-emitting radionuclide with favorable physical characteristics for Single Photon Emission Computed Tomography (SPECT) imaging, including a half-life of 2.8 days and principal gamma photon energies of 171 keV and 245 keV.

This guide covers the entire workflow, from peptide preparation and conjugation to radiolabeling and essential quality control procedures, to ensure the production of a high-quality radiolabeled peptide for preclinical research and drug development.

Experimental Workflow

Materials and Reagents